molecular formula C9H10O2 B12805887 2-Allylhydroquinone CAS No. 5721-21-1

2-Allylhydroquinone

Cat. No.: B12805887
CAS No.: 5721-21-1
M. Wt: 150.17 g/mol
InChI Key: GUAZTQZHLVAYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allylhydroquinone, with the molecular formula C9H10O2, is a derivative of hydroquinone (benzene-1,4-diol) where an allyl group is substituted on the aromatic ring . As a hydroquinone derivative, it is expected to share core chemical characteristics with its parent compound, which is known for its antioxidant properties and role as a reducing agent . Hydroquinone itself is extensively studied for its ability to inhibit the enzyme tyrosinase, a key mechanism in melanin production . This suggests this compound may have relevant research applications in studying pigment metabolism and as a biochemical tool. The allyl functional group may alter the compound's properties, such as its solubility and reactivity, compared to standard hydroquinone, offering a unique profile for investigative purposes. Researchers can utilize this compound in various laboratory studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5721-21-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-prop-2-enylbenzene-1,4-diol

InChI

InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2

InChI Key

GUAZTQZHLVAYRM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)O)O

Origin of Product

United States

Spectroscopic Characterization and Elucidation of 2 Allylhydroquinone Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. compoundchem.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, the specific arrangement of protons and carbons can be determined.

Proton (1H) NMR for Structural Connectivity and Proton Environments

Proton NMR (1H NMR) spectroscopy provides critical information about the number of different types of protons in a molecule and their neighboring environments. compoundchem.com In a typical 1H NMR spectrum of 2-Allylhydroquinone, distinct signals corresponding to the aromatic, vinylic, and allylic protons are observed. The aromatic protons on the hydroquinone (B1673460) ring typically appear as multiplets in the range of δ 6.5-7.0 ppm. The vinylic proton of the allyl group, which is the hydrogen on the central carbon of the double bond, resonates further downfield as a multiplet. The terminal vinylic protons show characteristic signals, often as doublets of doublets, due to coupling with the adjacent vinylic proton and the allylic protons. The allylic CH2 group, being adjacent to the aromatic ring and the double bond, exhibits a signal typically around δ 3.3 ppm. libretexts.org The hydroxyl protons of the hydroquinone moiety are also observable, though their chemical shift can be variable and they may appear as broad singlets.

Table 1: Representative 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.5 - 7.0m-
Vinylic-H (internal)5.9 - 6.1m-
Vinylic-H (terminal)5.0 - 5.2dd-
Allylic-CH2~3.3d-
Hydroxyl-OHVariablebr s-
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Carbon (13C) NMR for Carbon Skeleton Analysis

Complementing the proton data, Carbon-13 NMR (13C NMR) spectroscopy maps the carbon skeleton of the molecule. oregonstate.edu The aromatic carbons of the hydroquinone ring show signals in the downfield region, typically between δ 115 and 150 ppm. The carbons bearing the hydroxyl groups are observed at the lower end of this range. The carbons of the allyl group have characteristic chemical shifts: the CH2 carbon attached to the ring appears around δ 30-35 ppm, while the vinylic carbons resonate in the δ 115-140 ppm region. oregonstate.eduresearchgate.net Quaternary carbons, those without any attached protons, are also readily identified in the 13C NMR spectrum. oregonstate.edu

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-OH145 - 150
Aromatic C-H115 - 125
Aromatic C-Allyl125 - 130
Vinylic =CH135 - 140
Vinylic =CH2115 - 120
Allylic -CH2-30 - 35
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. rsc.orghyphadiscovery.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between the aromatic protons, as well as between the protons within the allyl group, confirming their scalar coupling relationships. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the 1H and 13C resonances for all CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). sdsu.educolumbia.eduwisc.edu HMBC is crucial for connecting the different structural fragments. For instance, it can show a correlation between the allylic protons and the aromatic carbons, confirming the attachment point of the allyl group to the hydroquinone ring. It is also instrumental in assigning quaternary carbons. wisc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of the exact molecular formula of this compound (C9H10O2). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of certainty. bioanalysis-zone.comhilarispublisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.govwikipedia.orglibretexts.org In ESI-MS, the molecule is typically protonated or deprotonated to form a pseudomolecular ion, such as [M+H]+ or [M-H]-. nih.govmdpi.com The observation of this ion in the mass spectrum provides the molecular weight of the compound. ESI can be coupled with tandem mass spectrometry (MS/MS), where the pseudomolecular ion is fragmented to produce a characteristic pattern of daughter ions. wikipedia.org Analysis of these fragmentation patterns can provide further structural information, corroborating the connectivity established by NMR. americanpharmaceuticalreview.com

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides insight into the structure of a molecule by analyzing its fragmentation pattern upon ionization. slideshare.net For this compound, the process begins with the ionization of the molecule, typically through electron impact (EI), which results in a molecular radical cation (M+•). orgchemboulder.com The fragmentation of this molecular ion is often predictable and is influenced by the stability of the resulting fragments. slideshare.net

Common fragmentation pathways for organic molecules include alpha-cleavage and rearrangements. libretexts.orglibretexts.org In the context of this compound, which contains hydroxyl groups and an allyl side chain attached to a benzene (B151609) ring, several key fragmentation steps can be anticipated. The presence of the aromatic ring leads to a relatively stable molecular ion. whitman.edu

One likely fragmentation pathway involves the cleavage of the allyl group. The bond between the aromatic ring and the allyl group can break, leading to the formation of a stable tropylium-like cation or other resonance-stabilized ions. Another common fragmentation for compounds with alkyl side chains is the loss of the side chain as a radical, resulting in a charged aromatic ring. For alcohols, dehydration (loss of a water molecule) is a common fragmentation pattern, which would result in a peak at M-18. youtube.com

A hypothetical fragmentation pattern for this compound could involve the following steps:

Alpha-cleavage: Breakage of the C-C bond alpha to the aromatic ring in the allyl group. libretexts.org

McLafferty-type rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the ionized aromatic ring, followed by cleavage. libretexts.org

Loss of small neutral molecules: Fragments such as CO (from the hydroquinone moiety) or C2H4 (from the allyl group) could be lost.

The resulting mass spectrum would show a series of peaks, with the most intense peak (the base peak) corresponding to the most stable fragment ion formed. researchgate.net Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecule's structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comubbcluj.rovscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to its specific structural features: the hydroxyl groups, the aromatic ring, and the allyl group. libretexts.orglibretexts.org

The vibrational modes observed in the IR spectrum of this compound can be assigned to specific functional groups:

O-H Stretching: The hydroxyl (-OH) groups on the hydroquinone ring give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretching: The C-H bonds on the benzene ring exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the allyl group show stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretching: The carbon-carbon double bond in the allyl group gives a characteristic absorption band around 1640-1680 cm⁻¹. libretexts.org The aromatic ring also has C=C stretching vibrations, which typically appear as a set of peaks in the 1450-1600 cm⁻¹ range. savemyexams.com

C-O Stretching: The C-O bonds of the hydroxyl groups attached to the aromatic ring produce strong absorption bands in the 1260-1000 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring appear in the fingerprint region (below 1000 cm⁻¹), and their exact position can provide information about the substitution pattern on the ring. libretexts.org

The combination of these characteristic absorption bands provides a unique "fingerprint" for this compound, allowing for its identification and structural confirmation. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) Stretching 3200-3600 Strong, Broad
Aromatic C-H Stretching 3000-3100 Medium
Aliphatic C-H (Allyl) Stretching 2850-3000 Medium
Alkene C=C (Allyl) Stretching 1640-1680 Medium
Aromatic C=C Stretching 1450-1600 Medium-Strong (multiple bands)
Phenolic C-O Stretching 1260-1000 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.orguobabylon.edu.iq This technique is particularly useful for studying conjugated systems. libretexts.org The UV-Vis spectrum of this compound is primarily influenced by the electronic structure of the hydroquinone ring.

The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org In this compound, the key electronic transitions are π → π* and n → π* transitions. shu.ac.ukresearchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The benzene ring of the hydroquinone moiety contains a conjugated π-electron system, which gives rise to strong absorptions in the UV region. The presence of the hydroxyl and allyl substituents on the ring can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl groups) to a π* antibonding orbital. shu.ac.uk These transitions are generally weaker than π → π* transitions.

The UV-Vis spectrum of hydroquinone typically shows absorption maxima around 225 nm and 293 nm. The addition of the allyl group to the hydroquinone ring is expected to cause slight shifts in these absorption bands due to its electronic effects on the aromatic system.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition Type Chromophore Expected λ_max (nm)
π → π* Substituted Benzene Ring ~220-240
π → π* Substituted Benzene Ring ~280-300

Complementary Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comdu.ac.infarmaceut.org This makes it an invaluable tool for studying the radical intermediates of this compound, which can be formed during chemical reactions or through oxidative processes.

The hydroquinone moiety of this compound can be oxidized to form a semiquinone radical. This radical intermediate plays a crucial role in the antioxidant activity of hydroquinones. EPR spectroscopy can directly detect and characterize this semiquinone radical. ethz.ch

The EPR spectrum provides key information about the radical species:

g-factor: The g-factor is a characteristic property of the radical and can help in its identification. farmaceut.org

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like protons) leads to the splitting of the EPR signal into multiple lines. farmaceut.org The pattern of this hyperfine splitting provides detailed information about the structure of the radical and the distribution of the unpaired electron's spin density within the molecule.

By analyzing the hyperfine splitting pattern of the 2-allylsemiquinone radical, it is possible to determine the coupling constants of the unpaired electron with the various protons on the aromatic ring and the allyl group. This information is critical for understanding the electronic structure and reactivity of the radical intermediate. ciqtekglobal.com Spin trapping techniques can also be employed in conjunction with EPR to detect and identify short-lived radical species that may be formed. farmaceut.org

Application of Multivariate Data Analysis to Spectroscopic Datasets

Multivariate data analysis, or chemometrics, involves the use of statistical and mathematical methods to analyze complex chemical data, such as spectroscopic datasets. careerfoundry.comeurachem.org When multiple spectroscopic techniques are used to characterize this compound, or when spectra are collected under varying conditions, multivariate analysis can be a powerful tool for extracting meaningful information. youtube.com

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly applied to spectroscopic data. jocpr.comnih.gov

Principal Component Analysis (PCA): PCA is an unsupervised learning method used to reduce the dimensionality of large datasets while retaining most of the original variance. ugr.es For instance, if a series of IR or UV-Vis spectra of this compound are collected during a reaction or degradation study, PCA can be used to identify the main sources of variation in the data, which may correspond to the appearance of products or the disappearance of the reactant. It can help in identifying patterns and clustering of samples based on their spectral similarities. ugr.es

Partial Least Squares (PLS) Regression: PLS is a supervised learning method used to build predictive models. jocpr.com For example, if a set of standard samples with known concentrations of this compound are analyzed by UV-Vis or IR spectroscopy, a PLS model can be created that correlates the spectral data with the concentration. This model can then be used to predict the concentration of this compound in unknown samples. This is particularly useful in quality control applications. jocpr.com

By applying these multivariate techniques, it is possible to achieve a more comprehensive understanding of the spectroscopic data, enabling improved qualitative and quantitative analysis of this compound.

Computational Chemistry Investigations of 2 Allylhydroquinone

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable for studying large systems, such as the interaction of a small molecule like 2-allylhydroquinone with a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijpras.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its protein target. ajol.infomdpi.com The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on their steric and energetic complementarity. uci.edu

For this compound, molecular docking could be used to predict its binding interactions with various enzymatic active sites. For instance, studies on other hydroquinone (B1673460) derivatives have used docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or tyrosinase. ajol.inforesearchgate.net A docking simulation of this compound into an enzyme's active site would identify key intermolecular interactions, such as hydrogen bonds with the hydroxyl groups or hydrophobic interactions involving the aromatic ring and allyl group, and provide a binding energy score to estimate its inhibitory potential. libretexts.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site. (Note: These are representative values for illustrative purposes.)
Enzyme TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Cyclooxygenase-2 (COX-2)-7.2Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tyrosinase-6.8His244, Phe264, Val283Hydrogen Bond, Pi-Pi T-shaped
Patched-1 (PTCH1) Receptor-8.1Tyr592, Ser1087, Ile1091Hydrogen Bond, Hydrophobic

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. acs.org MD simulations are particularly useful for exploring the conformational space of flexible molecules and for assessing the stability of ligand-receptor complexes predicted by molecular docking. mdpi.comchemrxiv.org

An MD simulation of this compound would reveal its conformational preferences in different environments, such as in an aqueous solution or within a protein binding pocket. The flexibility of the allyl side chain allows for multiple rotational conformations, and MD simulations can determine the most stable or populated ones by calculating the potential energy over the simulation trajectory. nih.gov When applied to a protein-ligand complex, MD can assess the stability of the binding pose, calculating metrics like the Root Mean Square Deviation (RMSD) to see how much the ligand's position fluctuates over time. researchgate.net

Prediction of Reaction Mechanisms and Pathways via Computational Algorithms

Computational algorithms can be used to explore and predict the mechanisms of chemical reactions. escholarship.org These methods map the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. chemrxiv.org This involves locating stationary points on the PES, such as transition states (the energy maxima along the reaction coordinate) and intermediates. chemrxiv.org Quantum chemistry methods like DFT are often employed to calculate the energies of these structures, allowing for the determination of activation barriers and reaction thermodynamics. cecam.org

For this compound, computational algorithms could predict the pathways of various reactions. For example, they could be used to investigate the mechanism of its oxidation to 2-allyl-p-benzoquinone or reactions involving the allyl group, such as addition or cyclization reactions. By modeling the transition state structures, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that govern the molecule's reactivity, guiding synthetic efforts and explaining its chemical behavior. csmres.co.ukchemrxiv.org

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, has become an indispensable tool in modern chemistry for designing novel molecules and predicting their properties. For a compound like this compound, ML models can be leveraged to forecast its biological activities, such as antioxidant capacity or enzyme inhibition, based solely on its chemical structure.

The process begins with the curation of a dataset containing a series of structurally related compounds (e.g., various substituted hydroquinones or other phenolic antioxidants) with experimentally measured activity values. For each molecule in this dataset, a large number of numerical features known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical, topological, and electronic characteristics.

Common categories of descriptors relevant for modeling this compound include:

Constitutional Descriptors: Molecular weight, atom counts, and bond counts.

Topological Descriptors: Indices that describe molecular branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: Parameters derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting reactivity and antioxidant potential. The HOMO energy, for instance, is often correlated with the ability of a phenolic compound to donate a hydrogen atom.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA), which influence solubility and membrane permeability.

Once the descriptors are calculated, various ML algorithms—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forests (RF)—are trained to find a mathematical correlation between the structural descriptors (input) and the biological activity (output). The resulting model is then rigorously validated using statistical metrics (e.g., coefficient of determination R², cross-validated Q²) to ensure its predictive power.

A validated QSAR model can then be used to predict the activity of new or untested compounds like this compound. By inputting its calculated descriptors into the model, researchers can obtain a reliable estimate of its potential efficacy, allowing for the prioritization of synthesis and biological testing. This approach accelerates the discovery process by focusing resources on the most promising molecular candidates.

Table 1: Examples of Molecular Descriptors for QSAR Modeling of this compound
Descriptor TypeSpecific DescriptorDescription and Relevance
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital. A higher HOMO energy often indicates a greater ability to donate an electron, which is central to the antioxidant mechanism of hydroquinones.
PhysicochemicallogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule. The allyl group in this compound increases its lipophilicity compared to hydroquinone, affecting its solubility and ability to partition into lipid membranes.
Quantum-ChemicalBond Dissociation Enthalpy (BDE)The energy required to break the O-H bond homolytically. A lower BDE for the phenolic hydroxyl groups indicates a stronger antioxidant capacity via the hydrogen atom transfer (HAT) mechanism.
TopologicalTopological Polar Surface Area (TPSA)The surface sum over all polar atoms. It is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
ConstitutionalNumber of Rotatable BondsCounts the number of bonds that allow free rotation. The allyl side chain adds rotatable bonds, influencing molecular flexibility and interaction with biological targets.

In Silico ADMET Profiling for Related Hydroquinone Derivatives (Methodological application for research direction)

Before a compound can be considered for advanced applications, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offers a rapid, cost-effective method to predict these properties computationally. While specific ADMET data for this compound may not be published, the methodologies applied to its parent compound, hydroquinone, and other derivatives provide a clear research blueprint.

An in silico ADMET assessment for this compound would involve using a suite of computational models to predict key endpoints. These models are typically based on large databases of experimental data and can be rule-based (identifying toxic structural fragments) or statistical (using QSAR-like approaches).

Methodological Framework for Prospective ADMET Analysis:

Absorption:

Oral Bioavailability: Models based on Lipinski's Rule of Five and other physicochemical properties (logP, TPSA, molecular weight) would be used to make an initial assessment. The presence of the allyl group would be evaluated for its impact on lipophilicity and absorption.

Intestinal Permeability: Prediction of permeability across Caco-2 cell monolayers, a standard in vitro model for the human intestinal barrier.

P-glycoprotein (P-gp) Interaction: Models would predict whether this compound is likely to be a substrate or inhibitor of P-gp, an efflux pump that can limit the absorption of many compounds.

Distribution:

Plasma Protein Binding (PPB): Prediction of the extent to which the compound binds to proteins like human serum albumin. High PPB can limit the amount of free compound available to exert its effect.

Blood-Brain Barrier (BBB) Penetration: Models would assess the likelihood of the compound crossing the BBB, which is critical for CNS-targeted agents but undesirable for peripherally acting ones.

Metabolism:

Cytochrome P450 (CYP) Interaction: Predicting whether this compound is a substrate or inhibitor of major CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes is a primary cause of drug-drug interactions. The phenolic rings and allyl group are key structural features for this analysis.

Toxicity:

Mutagenicity: Use of models that predict the outcome of an Ames test. This is particularly relevant for hydroquinones, which can be oxidized to reactive quinones that may interact with DNA.

Carcinogenicity: Prediction based on structural alerts and statistical models trained on data from rodent carcinogenicity studies.

Cardiotoxicity: Assessment of the potential to block the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia.

Hepatotoxicity: Use of models to predict the risk of Drug-Induced Liver Injury (DILI).

By conducting such a comprehensive in silico profile, researchers can identify potential liabilities for this compound early on. These predictions provide a roadmap for subsequent experimental validation, ensuring that laboratory resources are directed efficiently and guiding the design of safer, more effective derivatives.

Table 2: Common In Silico ADMET Endpoints and Predictive Models for Hydroquinone Derivatives
ADMET ParameterEndpoint PredictedCommon Computational Model/PrincipleRelevance for this compound
A bsorptionOral BioavailabilityRule-based filters (e.g., Lipinski's Rule of Five)Provides a first-pass assessment of drug-likeness and potential for oral administration.
D istributionBlood-Brain Barrier (BBB) PenetrationQSAR models based on physicochemical properties (logP, TPSA)Determines potential for CNS activity or off-target effects.
M etabolismCYP2D6 InhibitionSubstrate- and ligand-based pharmacophore modelsPredicts potential for drug-drug interactions with a major metabolic enzyme.
E xcretionRenal ClearanceModels predicting interaction with renal transporters (e.g., OATs)Assesses a major route of elimination from the body.
T oxicityAmes MutagenicityStructural alerts and statistical models (e.g., DEREK Nexus, Toxtree)Crucial safety endpoint, as oxidation to a quinone could create a reactive species.
hERG Inhibition3D-QSAR and docking simulations on the hERG channelPredicts risk of cardiotoxicity, a common reason for drug candidate failure.

Chemical Reactivity and Transformation Mechanisms of 2 Allylhydroquinone

Oxidative Reactivity and Quinone Formation Pathways

The oxidation of 2-allylhydroquinone is a critical transformation, leading to the formation of highly reactive quinone species. This process can be initiated through both enzymatic and chemical means, and it often involves the generation of radical intermediates.

Enzymatic Oxidation Mechanisms (e.g., Tyrosinase-mediated transformations)

Tyrosinase, a copper-containing enzyme, is a key player in the oxidation of phenolic compounds like this compound. mdpi.com The enzyme catalyzes the oxidation of phenols to o-quinones, which are precursors to melanin (B1238610) and other biopolymers. researchgate.net This process involves the oxidation of a tyrosine residue to a highly reactive o-quinone intermediate. nih.gov The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. mdpi.com

The tyrosinase-mediated oxidation of phenols like this compound proceeds through a series of steps. The enzyme facilitates the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. mdpi.com In the case of this compound, the hydroquinone (B1673460) moiety is already a diphenol. Tyrosinase can directly oxidize the hydroquinone to the corresponding allyl-p-benzoquinone. This transformation is significant as the resulting quinone is a reactive electrophile that can participate in further reactions. The enzymatic reaction is highly efficient and occurs under mild conditions, typically in a phosphate (B84403) buffer at a pH around 6.5 and at temperatures ranging from 4 to 23°C, with dissolved oxygen as the oxidant. nih.gov

Chemical Oxidation with Hypervalent Iodine Reagents and other Oxidants

This compound can be chemically oxidized to its corresponding quinone using a variety of oxidizing agents. vito.beyoutube.com Hypervalent iodine reagents have emerged as particularly useful for this transformation due to their mild nature and high selectivity. nih.govorganic-chemistry.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are environmentally benign alternatives to heavy-metal oxidants. nih.gov The oxidation of phenols with hypervalent iodine(III) reagents is a well-established method for synthesizing quinones and related compounds. researchgate.net

The mechanism of oxidation by hypervalent iodine reagents often involves the initial formation of an iodine(III)-phenoxide intermediate. This intermediate then undergoes reductive elimination to yield the quinone product and an iodobenzene (B50100) derivative. These reactions are often performed in organic solvents and can be catalyzed by various additives.

Other common chemical oxidants can also be employed for the oxidation of this compound. These include:

Potassium permanganate (B83412) (KMnO4) : A strong oxidizing agent that can effectively oxidize hydroquinones. byjus.com

Chromic acid (H2CrO4) : Another powerful oxidant for this purpose. byjus.com

Nitric acid (HNO3) and Perchloric acid (HClO4) : Strong acidic oxidizing agents. byjus.com

The choice of oxidant and reaction conditions can influence the yield and selectivity of the quinone formation. mdpi.com

Generation and Reactivity of Radical Intermediates

Radical intermediates play a significant role in the chemistry of this compound, particularly in its oxidation and subsequent reactions. oxfordsciencetrove.com Radicals are species with one or more unpaired electrons and are generally highly reactive. uomustansiriyah.edu.iq The generation of radicals can be initiated by heat, light, or through redox reactions. uomustansiriyah.edu.iq

In the context of this compound, radical intermediates can be formed during both enzymatic and chemical oxidation. The oxidation of the hydroquinone moiety can proceed via a one-electron transfer to form a semiquinone radical. This radical is resonance-stabilized and can undergo further oxidation to the quinone or participate in other radical reactions.

The allyl group of this compound is also susceptible to radical reactions. ucalgary.ca Abstraction of a hydrogen atom from the allylic position generates a resonance-stabilized allyl radical. ucalgary.ca This radical can then react with other molecules or undergo intramolecular reactions. Radical chain reactions, involving initiation, propagation, and termination steps, are common in these processes. libretexts.orgtransformationtutoring.com

The reactivity of these radical intermediates is diverse. They can:

Dimerize or combine with other radicals : This is a termination step in radical chain reactions. libretexts.org

Abstract atoms from other molecules : A key step in the propagation of radical chains. ucalgary.ca

Add to double bonds : Leading to the formation of new carbon-carbon bonds.

The presence of both a hydroquinone ring and an allyl group in this compound allows for a rich and complex radical chemistry. The interplay between the semiquinone radical and the allyl radical can lead to a variety of products depending on the reaction conditions.

Nucleophilic and Electrophilic Reactions of the Hydroquinone Moiety and Allyl Group

The chemical character of this compound is defined by the presence of both a nucleophilic hydroquinone ring and an electrophilic/nucleophilic allyl group. This duality allows for a wide range of reactions.

The hydroquinone moiety, with its electron-rich aromatic ring and hydroxyl groups, is inherently nucleophilic. The lone pairs on the oxygen atoms can readily attack electrophiles. Nucleophilic substitution reactions can occur where a nucleophile replaces a group on an electrophilic substrate. pressbooks.pubrammohancollege.ac.in In the context of this compound, the hydroquinone ring can act as a nucleophile in reactions such as alkylation and acylation.

Conversely, upon oxidation to the corresponding allyl-p-benzoquinone, the ring system becomes a potent electrophile. The carbonyl carbons of the quinone are electron-deficient and susceptible to attack by nucleophiles. libretexts.org This reactivity is central to many of the biological and chemical transformations of this compound. Nucleophilic addition to the quinone ring is a common reaction pathway. libretexts.org

The allyl group also exhibits dual reactivity. The double bond of the allyl group is electron-rich and can act as a nucleophile, participating in electrophilic addition reactions. For instance, it can react with electrophiles like halogens or strong acids. On the other hand, the allylic position is susceptible to nucleophilic attack, especially if a good leaving group is present, in what is known as an allylic substitution reaction.

Cyclization and Rearrangement Processes Involving the Allyl Chain

The allyl side chain of this compound is not merely a passive substituent; it actively participates in a variety of cyclization and rearrangement reactions. google.com These transformations are often key steps in the synthesis of more complex molecules and natural products.

Cyclization Reactions:

Intramolecular cyclization reactions involving the allyl group can lead to the formation of new ring systems. These reactions can be initiated by various means, including:

Radical cyclization : The generation of a radical on the allyl chain or the hydroquinone ring can lead to an intramolecular attack on the double bond, forming a cyclic radical intermediate which is then quenched. wikipedia.org 5-hexenyl radicals are particularly useful for cyclizations due to their rapid and selective nature. wikipedia.org

Cationic cyclization : The formation of a carbocation, often through the protonation of the double bond or the hydroquinone hydroxyl groups, can trigger an intramolecular cyclization. rsc.org

Iodine-catalyzed cyclization : Molecular iodine can promote the iodocyclization of substrates with allyl groups. rsc.org

These cyclization reactions can lead to the formation of various heterocyclic and carbocyclic structures, depending on the specific reaction conditions and the nature of the intermediates involved.

Rearrangement Processes:

The allyl group can also undergo several types of rearrangement reactions, which involve the migration of the double bond or the entire allyl group.

Claisen Rearrangement : This is a ucalgary.caucalgary.ca-sigmatropic rearrangement of an allyl aryl ether. organic-chemistry.orgwikipedia.orgbyjus.com While this compound itself is not an ether, its derivatives can undergo this reaction. The reaction is typically thermally induced and proceeds through a concerted, cyclic transition state. wikipedia.org

Allylic Rearrangement : This involves the shift of a double bond and the migration of a substituent. nih.gov These rearrangements can be catalyzed by acids or transition metals. nih.gov

These cyclization and rearrangement processes significantly expand the synthetic utility of this compound, allowing for the construction of diverse and complex molecular architectures.

Electrochemical Oxidation and Reduction Pathways

Electrochemical methods provide a clean and efficient way to study and perform the oxidation and reduction reactions of this compound. wikipedia.org These techniques, which involve the use of an electric current to drive chemical reactions, offer precise control over the reaction potential and can often be performed under mild conditions.

Electrochemical Oxidation:

The electrochemical oxidation of hydroquinones, including this compound, has been well-studied. nih.gov Anodic oxidation involves the removal of electrons from the hydroquinone at the anode surface. wikipedia.org This process typically occurs in a two-electron, two-proton step to form the corresponding p-benzoquinone.

Electrochemical Reduction:

The quinone formed from the oxidation of this compound can be electrochemically reduced back to the hydroquinone. This process involves the addition of two electrons and two protons at the cathode. The electrochemical reduction of quinones is a reversible process, and the redox potential is a characteristic feature of the specific quinone-hydroquinone couple.

The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry, which provides information about the redox potentials and the stability of the intermediates formed during the electron transfer processes. These studies are valuable for understanding the fundamental redox chemistry of this compound and for developing electrosynthetic applications.

Catalytic Conversions and Functional Group Transformations of this compound

The unique structure of this compound, featuring a hydroquinone ring and a reactive allyl group, makes it a versatile substrate for a variety of catalytic conversions and functional group transformations. These reactions are pivotal for synthesizing more complex molecules, including heterocyclic compounds and quinones, which are valuable in medicinal chemistry and materials science. Catalytic pathways offer efficient and selective methods for modifying the molecule's structure, often under milder conditions than stoichiometric reactions. Key transformations include catalytic oxidation of the hydroquinone moiety, isomerization and cyclization of the allyl group, and palladium-catalyzed functionalizations.

Catalytic Oxidation

The hydroquinone ring of this compound is susceptible to oxidation to form the corresponding 2-allyl-1,4-benzoquinone. This transformation is a fundamental step in the synthesis of many biologically active compounds. While strong stoichiometric oxidants are effective, catalytic methods utilizing molecular oxygen or other mild oxidants are preferred for greener and more efficient processes.

Catalytic oxidation processes often employ transition metal catalysts that can exist in multiple oxidation states, such as those based on cobalt, manganese, iron, or palladium. wikipedia.orgfrontiersin.org These catalysts facilitate the reaction by activating the oxidant or the substrate, often through a radical chain reaction or a redox cycle mechanism. wikipedia.org For instance, cobalt and manganese salts are well-known catalysts for autoxidation, where they initiate radical chains that react with oxygen. wikipedia.org In heterogeneous catalysis, solid-supported catalysts, particularly those with palladium nanoparticles, are effective for oxidation reactions, providing high activity and stability. frontiersin.orgnih.gov The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. frontiersin.org For example, in related systems, ceric ammonium (B1175870) nitrate (B79036) has been used to oxidize a substituted hydroquinone to its corresponding quinone, indicating the feasibility of this core transformation. nih.gov

Table 1: Examples of Catalysts Used in the Oxidation of Hydroquinones and Related Organic Compounds

Catalyst SystemSubstrate TypeProduct TypeReference
Cobalt/Manganese SaltsHydrocarbons, AlkanesCarboxylic acids, Ketones, Alcohols wikipedia.org
Vanadium PentoxideSulfur DioxideSulfuric Acid wikipedia.org
Platinum on a supportAmmoniaNitric Acid wikipedia.org
Palladium on a supportVolatile Organic CompoundsCO2 and H2O frontiersin.org
Ceric Ammonium NitrateSubstituted HydroquinoneBenzoquinone Derivative nih.gov

This table presents catalysts used for general oxidation reactions, including those for hydroquinones, which are applicable to this compound.

Catalytic Cyclization Reactions

The proximate positioning of the allyl group and the hydroxyl groups in this compound allows for intramolecular cyclization reactions, leading to the formation of valuable oxygen-containing heterocyclic compounds such as furans and pyrans. These reactions are often catalyzed by acids or transition metals.

One of the most significant transformations is the acid-catalyzed or metal-mediated cyclization to form furan (B31954) derivatives. For example, mercury(II) salts have been shown to catalyze the cyclization of unsaturated alcohols and alkynes to form various heterocyclic structures, including furans and spirocycles. beilstein-journals.org The reaction typically proceeds via oxymercuration of the double bond, followed by nucleophilic attack from the hydroxyl group and subsequent demetalation. Palladium-catalyzed methods are also prevalent for synthesizing furans from various precursors. mdpi.com Methodologies like the Paal–Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provide a conceptual basis for how a modified this compound could be cyclized. mdpi.comnowgonggirlscollege.co.in

A common strategy involves the initial isomerization of the allyl group to a propenyl group, which then facilitates cyclization. This isomerization can be catalyzed by transition metal complexes. For instance, palladium(II) chloride has been used to isomerize the allyl group in a bis-allyl hydroquinone derivative. clockss.org Following isomerization, the resulting enol ether-like structure can readily undergo cyclization.

Table 2: Catalytic Systems for Cyclization Reactions to Form Heterocycles

Catalyst/ReagentSubstrate TypeProduct TypeMechanism/Reaction TypeReference
Mercury(II) salts (e.g., Hg(OTf)₂)Unsaturated alcohols/alkynesFurans, SpiroketalsOxymercuration-Cyclization beilstein-journals.org
Palladium(II) chlorideBis-allyl hydroquinoneIsomerized dipropenyl hydroquinoneAlkene Isomerization clockss.org
Acid catalysts (e.g., p-TsOH)Dihydrofuranyl intermediateFused tetracycleCyclization/Dehydration nih.gov
Phosphoric Acidpara-Quinone methidesPolysubstituted furansCascade Cyclization/Amination researchgate.net

Other Functional Group Transformations

The allyl group and the aromatic ring of this compound are amenable to a range of other catalytic functional group transformations, significantly expanding its synthetic utility. Palladium-catalyzed reactions are particularly powerful for this purpose.

The Claisen rearrangement is a fundamental reaction for allyl aryl ethers. While this compound is the product of a Claisen rearrangement of hydroquinone diallyl ether, variations of this rearrangement can be catalyzed to control product formation. wikipedia.orgorganic-chemistry.org For instance, the Johnson-Claisen and Ireland-Claisen rearrangements are catalyzed variants that allow for the formation of γ,δ-unsaturated esters and carboxylic acids, respectively, from allylic alcohols. wikipedia.org

Palladium-catalyzed cross-coupling reactions , such as the Heck reaction, can functionalize the allyl group. The Heck reaction involves the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This could be applied to further elaborate the structure of this compound. Furthermore, palladium-catalyzed C-H functionalization offers a direct way to form new bonds on the aromatic ring or the allyl group without prior functionalization, representing a highly atom-economical approach. snnu.edu.cnbeilstein-journals.org

Table 3: Overview of Functional Group Transformations

Reaction TypeCatalyst/ReagentFunctional Group TransformedResulting Functional GroupReference
Claisen RearrangementHeat or Lewis AcidAllyl vinyl etherγ,δ-Unsaturated carbonyl wikipedia.orgorganic-chemistry.org
Heck ReactionPalladium(0) complex, BaseAlkene (Allyl group)Substituted alkene libretexts.org
C-H FunctionalizationPalladium(II) catalyst, OxidantAromatic or Allylic C-HC-C or C-Heteroatom bond snnu.edu.cnbeilstein-journals.org
Alkene IsomerizationPalladium(II) ChlorideAllyl groupPropenyl group clockss.org

These catalytic methods underscore the importance of this compound as a versatile building block. The ability to selectively perform oxidations, cyclizations, and various functional group transformations through catalysis opens up efficient synthetic routes to a wide array of complex and valuable molecules.

Biochemical and Biological Mechanisms of 2 Allylhydroquinone in Vitro Research

Molecular Antioxidant Mechanisms

Free Radical Scavenging Capabilities (e.g., against Reactive Oxygen Species)

No specific in vitro studies detailing the free radical scavenging capabilities of 2-Allylhydroquinone against various Reactive Oxygen Species (ROS) were found in the available scientific literature.

In general, hydroquinones are known to act as antioxidants by donating hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. This activity is dependent on the specific structure of the hydroquinone (B1673460) derivative.

Inhibition of Lipid Peroxidation Pathways

Specific in vitro research on the inhibition of lipid peroxidation pathways by this compound is not available.

Hydroquinone derivatives can interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals. This protective effect helps maintain the integrity of cell membranes.

Mechanisms of H2O2 Capture

There is no specific information available from in vitro studies regarding the mechanisms of hydrogen peroxide (H2O2) capture by this compound.

Some antioxidants can directly neutralize H2O2, often in reactions catalyzed by enzymes. The capacity of this compound to do so has not been documented.

Cellular Antioxidant Defense Modulation

Stimulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

No in vitro studies were identified that specifically investigate the stimulatory effects of this compound on endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), or Glutathione Peroxidase (GPx).

Certain antioxidant compounds can enhance the expression and activity of these critical enzymes, which form the first line of cellular defense against oxidative stress.

Activation of Nrf2 Signaling Pathway

Direct evidence from in vitro research demonstrating the activation of the Nrf2 signaling pathway by this compound is currently unavailable.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Many phenolic compounds are known to activate this pathway, leading to the transcription of a suite of antioxidant and cytoprotective genes. Hydroquinones, in general, are recognized as potential activators of the Nrf2 pathway. clinicsearchonline.orgnih.govpeerj.com The process typically involves the modification of Keap1, a repressor protein, which allows Nrf2 to translocate to the nucleus and initiate gene expression.

Regulation of Cellular Redox Homeostasis

Cellular redox homeostasis is a critical process that maintains a balance between oxidizing and reducing reactions, ensuring proper cellular function. nih.govnih.gov Hydroquinones can significantly influence this balance. The primary mechanism involves the cycling between the hydroquinone and its oxidized form, a quinone. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. nih.gov

In vitro studies on hydroquinone demonstrate that its presence can lead to a depletion of intracellular antioxidants, most notably glutathione (GSH). researchgate.net GSH is a key tripeptide that neutralizes ROS and electrophilic compounds. The oxidation of hydroquinone to a quinone creates an electrophilic molecule that can react with and deplete the cellular pool of GSH. This disruption of the glutathione system impairs the cell's ability to counteract oxidative insults, leading to a state of oxidative stress. nih.govresearchgate.net The maintenance of redox homeostasis is crucial, as its disruption is linked to various cellular dysfunctions. nih.gov

Enzymatic Interactions and Adduct Formation

Inhibition or Activation of Specific Enzymes (e.g., Glutathione S-transferase, Tyrosinase)

Hydroquinones and their derivatives are known to interact with a variety of enzymes. Two notable examples are Glutathione S-transferase (GST) and tyrosinase.

Glutathione S-transferase (GST): GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to electrophilic compounds. mdpi.com While GSTs can detoxify quinones derived from hydroquinone, some hydroquinone derivatives have been shown to act as inhibitors of GST activity. nih.govnih.govresearchgate.net The inhibition of GST can exacerbate the cytotoxic effects of other xenobiotics by preventing their detoxification. The specific inhibitory activity can vary depending on the particular GST isoform and the structure of the hydroquinone derivative. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). nih.gov Many phenolic compounds, including hydroquinones, are known inhibitors of tyrosinase. mdpi.commdpi.com They can bind to the active site of the enzyme, which contains copper ions, and prevent the oxidation of tyrosine, the initial step in melanin production. mdpi.com The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific inhibitor. mdpi.comresearchgate.net

Below is a table summarizing the inhibitory effects of various compounds on tyrosinase, illustrating the potential for hydroquinone-like structures to modulate enzyme activity.

CompoundIC50 (µM)Inhibition TypeSource
7,3',4'-trihydroxyisoflavone5.23- nih.gov
7,8,4'-trihydroxyisoflavone11.21- nih.gov
Kojic Acid (control)23.64Competitive researchgate.net
Puerol A (monophenolase)2.2Competitive mdpi.com
Puerol A (diphenolase)3.8Competitive mdpi.com

Formation of Covalent Adducts with Cellular Macromolecules (e.g., Protein-SH)

A significant aspect of hydroquinone biochemistry is the ability of its oxidized quinone form to act as a potent electrophile. This reactivity allows it to form covalent adducts with nucleophilic groups on cellular macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins (Protein-SH). nih.govmdpi.com

This process, known as arylation, can alter the structure and function of proteins, leading to enzyme inactivation and disruption of cellular processes. nih.gov The formation of these adducts is a key mechanism underlying the biological activity of many quinones. nih.govnih.gov The reaction involves a Michael-type addition of the thiol group to the quinone ring. nih.gov In vitro studies have demonstrated the formation of such adducts when proteins are incubated with hydroquinone in systems that promote its oxidation. nih.gov

In Vitro Cellular Impact Studies

Investigation of Cellular Oxidative Stress Markers

The exposure of cells to hydroquinone in vitro typically leads to an increase in markers of oxidative stress. nih.gov These markers are used to quantify the extent of oxidative damage within the cell. Common methods for assessing oxidative stress include:

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to detect intracellular ROS levels. researchgate.netnih.gov An increase in fluorescence indicates higher levels of ROS.

Glutathione (GSH) Depletion: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status. A decrease in this ratio signifies a shift towards an oxidative state. Assays using reagents like o-phthalaldehyde (B127526) can quantify GSH levels. researchgate.net

Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation. The formation of byproducts like malondialdehyde (MDA) can be measured as an indicator of this damage. mdpi.com

The table below shows the effect of hydroquinone on ROS production in ARPE-19 cells. nih.gov

TreatmentRelative ROS Production (%)
Control100
HydroquinoneSignificantly increased
Hydroquinone + Resvega (antioxidant)Reduced compared to HQ alone
Hydroquinone + N-acetyl-cysteine (NAC)Reduced compared to HQ alone

Advanced Materials Science and Polymer Applications of 2 Allylhydroquinone

2-Allylhydroquinone as a Monomer in Polymer Synthesis

The presence of both a vinyl group and reactive hydroxyl groups on the aromatic ring allows this compound to participate in various polymerization reactions. This dual reactivity is key to its potential in creating diverse and functional polymeric structures.

While direct research on the synthesis of resins, elastomers, and adhesives using this compound is not extensively documented, the chemistry of its parent compound, hydroquinone (B1673460), provides a strong basis for its potential applications. Hydroquinone has been utilized in the synthesis of formaldehyde (B43269) resins, where it undergoes condensation polymerization with formaldehyde in the presence of a catalyst. lew.ro Similarly, this compound can be expected to react with aldehydes like formaldehyde to form resins. The allyl group could be preserved during this process and subsequently used for cross-linking, potentially leading to thermosetting resins with enhanced thermal and mechanical properties.

The synthesis of such resins would likely involve a step-growth polymerization mechanism. The general reaction can be depicted as follows:

The resulting polymer could then be cured through various mechanisms involving the allyl groups, such as free radical polymerization, to form a cross-linked network. This cross-linking capability is crucial for the development of rigid resins and durable adhesives.

Potential Polymeric Architecture Monomers Polymerization Type Potential Properties
Allyl-Functionalized Phenolic Resin This compound, FormaldehydeCondensation followed by cross-linkingHigh thermal stability, good mechanical strength, chemical resistance
Cross-linked Polyester (B1180765) This compound, Diacid/Anhydride (B1165640)Condensation polymerizationImproved flexibility and impact strength
Epoxy Resin Component This compound as a curing agentRing-opening polymerizationEnhanced toughness and adhesion

This table presents potential applications based on the known reactivity of hydroquinone and allyl compounds.

The incorporation of this compound into biodegradable polymer systems is an area of growing interest, driven by the demand for environmentally friendly materials. While specific studies on this compound are limited, the functionalization of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) with natural phenolic compounds has been explored to enhance their properties. nih.gov The antioxidant nature of the hydroquinone moiety could impart stability to biodegradable polymers during processing and use, while the allyl group offers a site for further modification or cross-linking to control the degradation rate.

One potential approach involves the copolymerization of this compound with cyclic esters, such as lactide or caprolactone, through ring-opening polymerization. The hydroxyl groups of this compound can act as initiators for the polymerization, leading to the formation of block or graft copolymers with biodegradable polyester chains.

The unique structure of this compound makes it a valuable monomer for the synthesis of specialty copolymers and block polymers. Its ability to undergo different types of polymerization reactions allows for the creation of complex macromolecular architectures. For instance, the hydroxyl groups can be used to initiate the synthesis of polymer chains via ring-opening polymerization, while the allyl group can participate in radical polymerization. youtube.comlibretexts.org

This dual reactivity could be exploited to synthesize block copolymers where one block is formed by a polyester (initiated from the hydroxyl groups) and the other by a vinyl polymer (polymerized from the allyl group). Such block copolymers could exhibit microphase separation, leading to the formation of ordered nanostructures with interesting optical, mechanical, or electronic properties.

Furthermore, hydroquinone-based sulfonated poly(arylene ether sulfone) copolymers have been synthesized and investigated for applications such as proton exchange membranes in fuel cells, indicating the potential for creating functional copolymers from hydroquinone derivatives. researchgate.net

Copolymer Type Comonomers with this compound Potential Synthesis Method Potential Applications
Random Copolymer Styrene, Methyl MethacrylateFree Radical PolymerizationEngineering plastics with modified properties
Block Copolymer Lactide, CaprolactoneRing-Opening Polymerization followed by Radical PolymerizationDrug delivery, nanotechnology
Graft Copolymer Polyethylene Glycol"Grafting to" or "grafting from" techniquesBiocompatible materials, smart hydrogels

This table outlines potential copolymer structures and applications based on established polymerization techniques.

Functionalization of Polymeric Materials

Beyond its role as a monomer, this compound can be utilized to functionalize existing polymeric materials, thereby imparting new properties and expanding their range of applications.

The synthesis of a silica-supported ligand from a this compound precursor would likely involve a multi-step process:

Hydrosilylation: The allyl group of the this compound precursor would be reacted with a trialkoxysilane, such as triethoxysilane, in the presence of a catalyst to form an organoalkoxysilane.

Grafting: The resulting organoalkoxysilane would then be grafted onto the surface of silica (B1680970) gel through a condensation reaction between the alkoxy groups of the silane (B1218182) and the silanol (B1196071) groups on the silica surface.

This process would result in a silica surface functionalized with hydroquinone moieties, which could then be used to chelate metal ions to create a heterogeneous catalyst. Such catalysts could find applications in oxidation reactions, leveraging the redox properties of the hydroquinone/quinone system.

Organoalkoxysilanes are versatile molecules that serve as coupling agents and precursors for the synthesis of organic-inorganic hybrid materials. mdpi.com The synthesis of organoalkoxysilanes from this compound can be envisioned through the hydrosilylation of its allyl group. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the allyl group, typically catalyzed by a platinum complex.

The general reaction is as follows:

where R is an alkyl group, such as ethyl.

The resulting organoalkoxysilane, bearing the hydroquinone functionality, can then be used in sol-gel processes with other silicon alkoxides, like tetraethoxysilane (TEOS), to create hybrid materials. These materials would possess the robustness of a silica network combined with the functionality of the hydroquinone unit, such as antioxidant properties or the ability to participate in redox reactions.

Polymerization Mechanisms and Kinetic Investigations

The polymerization of this compound is primarily approached through the reactivity of its allyl functional group. The double bond in the allyl substituent allows the monomer to participate in chain-growth polymerization, most commonly via a free-radical mechanism. This process involves three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule (e.g., benzoyl peroxide or AIBN) upon exposure to heat or UV light. This radical then attacks the double bond of a this compound monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of a polymer chain is halted through two primary mechanisms: combination, where two growing radical chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated chain end. uvebtech.comyoutube.com

A significant challenge in the free-radical polymerization of allyl monomers like this compound is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of another monomer. This terminates the growing chain and creates a new, stable allyl radical on the monomer that is less reactive and less likely to initiate a new chain. This side reaction often limits the achievable molecular weight of poly(this compound).

Rp = kp[M] (f kd [I] / kt)1/2

where f is the initiator efficiency and kd is the initiator dissociation rate constant. This relationship shows that the polymerization rate is directly proportional to the monomer concentration and the square root of the initiator concentration. youtube.com

Below is an illustrative data table showing typical kinetic parameters for the free-radical polymerization of a vinyl monomer, which serves as a representative model for understanding the kinetics associated with this compound.

ParameterSymbolTypical Value Range (L mol-1 s-1)Description
Propagation Rate Constant kp102 - 104Governs the speed at which monomer units are added to the growing polymer chain.
Termination Rate Constant kt106 - 108Governs the rate at which two growing radical chains react to terminate polymerization. uvebtech.com
Initiator Dissociation Constant kd10-4 - 10-6 s-1Represents the rate at which the initiator molecule breaks down to form radicals. youtube.com

Note: The specific kinetic parameters for this compound are not widely reported and would require empirical determination.

Research into Circularity and Sustainability in Polymer Design

The integration of circularity and sustainability principles into polymer science is critical for developing environmentally responsible materials. For polymers derived from this compound, sustainability can be addressed from the source of the monomer itself. Hydroquinone is a compound that can be derived from biomass, particularly from the depolymerization of lignin, which is an abundant, renewable feedstock. Utilizing bio-based this compound would significantly reduce the polymer's carbon footprint compared to petroleum-based alternatives.

Circularity in polymer design focuses on creating materials that can be effectively recycled or repurposed at the end of their life. For a thermoset or crosslinked polymer, which could be formed using this compound, traditional mechanical recycling is often not feasible. Therefore, research is geared towards chemical recycling strategies. This involves designing the polymer backbone with cleavable linkages that allow it to be broken down into its constituent monomers or valuable oligomers. These recovered components can then be used to synthesize new, high-quality polymers, closing the material loop.

Another approach to enhancing the sustainability of these polymers is through the incorporation of the redox-active hydroquinone moiety into more easily recyclable polymer backbones. For instance, the this compound unit could be incorporated as a pendant group on a polyester or polyamide backbone. These backbones often possess ester or amide linkages that are susceptible to hydrolysis or other chemical cleavage methods, facilitating monomer recovery under specific conditions.

The development of redox-active polymers, such as those containing hydroquinone, also aligns with the design of materials for sustainable technologies like organic redox-flow batteries. researchgate.net These batteries offer a more environmentally friendly alternative to traditional metal-ion batteries by using organic molecules to store and release energy. The inherent reversibility of the hydroquinone-quinone redox couple is central to this application, allowing for stable, long-term charge-discharge cycling. researchgate.net

Potential in Smart Polymer Technologies and Functional Materials

The most promising applications for polymers incorporating this compound lie in the realm of smart technologies and functional materials, owing to the redox-active nature of the hydroquinone unit. This functional group can be reversibly oxidized to its corresponding quinone form, a process accompanied by the transfer of two protons and two electrons. This electrochemical behavior can be harnessed to create materials that respond to electrical, chemical, or pH stimuli.

Redox-Responsive Materials: Polymers containing hydroquinone moieties are excellent candidates for creating redox-responsive systems. The change in oxidation state from hydroquinone to quinone alters the polymer's electronic, optical, and physical properties. For example, this transition can induce a color change, making these materials suitable for electrochromic devices like smart windows or low-power displays. mdpi.comnih.gov The reversible redox activity also allows for the development of rechargeable energy storage systems, where the polymer acts as the active material in an electrode. researchgate.net

Sensors and Actuators: The sensitivity of the hydroquinone-quinone couple to the surrounding chemical environment can be exploited for sensor applications. A polymer containing this moiety can be designed to detect specific analytes, changes in pH, or the presence of oxidizing/reducing agents. The interaction triggers a measurable electrical or optical signal. Furthermore, the structural changes that can accompany the redox transition could be used to develop actuators, where a chemical or electrical signal is converted into mechanical motion.

Functional Surfaces and Membranes: By incorporating this compound into polymer networks, it is possible to create functional surfaces with tunable properties. For example, the wettability or adhesion of a surface could be switched by electrochemically controlling the oxidation state of the hydroquinone units. In membrane science, such polymers could be used to create "smart" membranes where the flux or selectivity can be actively controlled by an applied potential, enabling on-demand separation processes.

The table below summarizes the potential applications of poly(this compound) in smart polymer technologies.

Application AreaEnabling PropertyFunction of this compound Moiety
Energy Storage Reversible two-electron, two-proton redox reactionServes as the active material in organic batteries and supercapacitors for charge storage. researchgate.net
Electrochromic Devices Change in light absorption upon oxidation/reductionProvides color switching capabilities for smart windows and displays. mdpi.com
Chemical Sensors Sensitivity of redox state to chemical environmentActs as the recognition and signal transduction element for detecting analytes or pH changes.
Redox-Responsive Gels Swelling/deswelling behavior linked to oxidation stateEnables the creation of hydrogels that change volume in response to redox stimuli for drug delivery.
Smart Surfaces Tunable surface energy (hydrophilicity/hydrophobicity)Allows for dynamic control over surface properties like wettability and adhesion.

Information regarding the environmental fate and degradation mechanisms of the specific chemical compound “this compound” is not available in the currently accessible scientific literature.

Extensive searches for data pertaining to the abiotic and biotic degradation pathways of this compound did not yield specific research findings. The environmental behavior, including photo-oxidative and hydrolytic degradation, microbial biodegradation, associated enzymatic processes, and the identity of its environmental degradation products, has not been documented in the reviewed sources.

General information on the degradation of related but distinct compounds, such as unsubstituted hydroquinone or other phenolic structures, is available. However, in adherence to the strict requirement to focus solely on this compound, this information cannot be used to extrapolate or infer the specific environmental fate of the target compound, as the allyl functional group significantly influences its chemical and biological reactivity. Therefore, it is not possible to provide a scientifically accurate and specific article based on the requested outline.

Environmental Fate and Degradation Mechanisms of 2 Allylhydroquinone

Methodologies for Assessing Environmental Transformation Rates and Pathways

Experimental methodologies involve laboratory-based studies that simulate environmental conditions to measure degradation rates and identify transformation products. These are complemented by computational models that predict the environmental fate of chemicals based on their structure and properties. nih.govacs.org

A combination of these approaches provides a robust framework for evaluating the environmental fate of 2-Allylhydroquinone. Laboratory testing according to OECD guidelines would provide empirical data on its degradation under various conditions. researchgate.netoecd.orgoecd.org Analytical techniques such as chromatography and mass spectrometry are essential for identifying the intermediate and final products of these degradation processes. mdpi.comnih.govbohrium.comresearchgate.netnih.gov Computational models can further enhance this understanding by predicting degradation pathways and rates, helping to fill data gaps and prioritize further research. nih.govacs.orgnih.gov Given that hydroquinone (B1673460) itself is known to be non-persistent, it is anticipated that this compound would also undergo relatively rapid degradation in the environment. who.intresearchgate.netnih.govindustrialchemicals.gov.au

Experimental Approaches

Standardized laboratory tests are the cornerstone for assessing the environmental transformation of chemicals. These tests are designed to measure rates of abiotic and biotic degradation under controlled conditions that mimic various environmental compartments.

Abiotic degradation processes, such as hydrolysis and photolysis, are important transformation pathways for many organic chemicals in the environment.

Hydrolysis: The reactivity of a chemical with water can be a significant degradation pathway. For this compound, hydrolysis rates would be determined using a standardized protocol like the OECD Test Guideline 111 ("Hydrolysis as a Function of pH"). oecd.org This involves dissolving the compound in buffered sterile aqueous solutions at various pH levels (typically 4, 7, and 9) and temperatures. Samples are taken at specific time intervals and analyzed to determine the remaining concentration of the parent compound and identify any hydrolysis products.

Photolysis: Sunlight can induce the degradation of chemicals in surface waters and the atmosphere. The phototransformation of this compound in water can be assessed using OECD Test Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis"). oecd.orgoecd.org This method involves exposing an aqueous solution of the compound to a light source that simulates natural sunlight. The rate of degradation is measured over time, and the quantum yield is calculated to estimate the photolytic half-life under specific environmental conditions.

Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for the removal of many chemicals from the environment. nih.gov A tiered approach is often used to assess the biodegradability of a substance like this compound.

Ready Biodegradability Tests: These screening tests, such as the OECD Test Guideline 301 series (e.g., 301C - Ready Biodegradability: Modified MITI Test), are designed to identify chemicals that are likely to biodegrade rapidly and completely in the environment. industrialchemicals.gov.au In these tests, the chemical is exposed to a mixed population of microorganisms from a source like sewage treatment plant effluent, and its degradation is monitored over 28 days by measuring parameters such as oxygen consumption or carbon dioxide evolution. industrialchemicals.gov.au

Simulation Biodegradation Tests: If a substance does not pass the ready biodegradability screening, more complex simulation tests can be conducted. These studies, such as OECD Test Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") and OECD Test Guideline 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems"), provide more environmentally realistic conditions. oecd.orgoecd.org They are used to determine the rate and extent of degradation in specific environmental compartments and to identify major transformation products. The half-life of the compound in these systems is a key endpoint of these studies. The biodegradation of alkylphenols, which are structurally related to this compound, has been studied, and it is known that the degradation rates can vary significantly depending on environmental conditions. researchgate.netnih.govnih.gov

The following interactive table provides an example of the kind of data that would be generated from such biodegradation studies for a hypothetical compound with properties similar to those expected for this compound.

Test Type (OECD Guideline)Environmental CompartmentConditionsEndpointResult
Ready Biodegradability (301C) AquaticAerobic% Degradation75% degradation after 28 days (Readily biodegradable)
Aerobic Transformation (307) SoilAerobicHalf-life (DT50)25 days
Anaerobic Transformation (307) SoilAnaerobicHalf-life (DT50)90 days
Aquatic Sediment System (308) Water-SedimentAerobicSystem Half-life40 days

This table is illustrative and does not represent actual experimental data for this compound.

A critical component of degradation studies is the identification of transformation products. This is typically achieved using advanced analytical techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the parent compound from its degradation products in environmental samples. mdpi.comnih.gov

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides structural information that allows for the identification of unknown transformation products. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex structural elucidation, NMR spectroscopy can be employed to definitively identify transformation products, provided they can be isolated in sufficient quantities. mdpi.com

Computational Approaches

In addition to experimental studies, computational models are valuable tools for predicting the environmental fate of chemicals.

QSAR models are in silico tools that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.govacs.orgnih.govnih.gov For this compound, QSARs could be used to estimate properties such as its octanol-water partition coefficient (log Kow), which influences its environmental distribution, as well as its potential for biodegradation. nih.gov

Multimedia environmental fate models use the physicochemical properties of a chemical, along with environmental parameters, to predict its distribution and concentration in different environmental compartments such as air, water, soil, and sediment. industrialchemicals.gov.au These models can provide a holistic view of the likely environmental behavior of this compound following its release.

The table below illustrates the types of data that can be generated for this compound using computational models, based on its chemical structure.

ParameterPredicted ValueMethodSignificance
Log Kow (Octanol-Water Partition Coefficient) 2.1QSAR (e.g., EPI Suite™)Indicates a moderate potential for bioaccumulation and sorption to organic matter.
Water Solubility 1500 mg/LQSARSuggests it will primarily be found in the aqueous phase.
Vapor Pressure 0.002 PaQSARLow volatility, indicating it is unlikely to partition significantly to air.
Biodegradation Half-Life (Water) 15 daysBiodegradation Probability Program (BIOWIN)Predicts relatively rapid degradation in aquatic environments.
Atmospheric Oxidation Half-Life 4 hoursAOPWIN™Suggests rapid degradation if it enters the atmosphere.

This table contains hypothetical data for illustrative purposes and is not based on measured values for this compound.

Synthesis and Comprehensive Characterization of 2 Allylhydroquinone Derivatives and Analogues

Rational Design Principles for Structural Modification

The structural modification of 2-allylhydroquinone is guided by rational design principles aimed at tuning its physicochemical and biological properties for specific applications. The core structure, consisting of a hydroquinone (B1673460) ring with an allyl substituent, offers three primary sites for modification: the aromatic ring, the hydroxyl groups, and the allyl side chain.

Aromatic Ring Modification: Introducing additional substituents onto the benzene (B151609) ring can modulate electronic properties, steric hindrance, and lipophilicity. For instance, adding further allyl groups to create multi-allylated structures can enhance reactivity or lead to the development of novel polymers and cross-linked materials.

Hydroxyl Group Derivatization: The phenolic hydroxyl groups are key functional moieties that contribute to the molecule's antioxidant properties and can participate in hydrogen bonding. Their derivatization through etherification or esterification can protect them, alter solubility, and serve as a point of attachment for other functional units, such as fluorescent markers or moieties designed to target specific biological sites. nih.gov

Allyl Side Chain Functionalization: The double bond and the allylic C-H bonds within the allyl group are reactive sites for a variety of chemical transformations. wikipedia.org Functionalization at this position can introduce new pharmacophores, alter the molecule's shape, and enable conjugation to other molecules or surfaces. Reactions such as oxidation, epoxidation, or addition reactions can yield a diverse array of derivatives with unique properties. wikipedia.org

The design of new analogues often involves creating compounds with potentially superior inhibitory properties, for example, by designing dual inhibitors capable of binding to multiple sites on a biological target. nih.gov These principles allow for the systematic exploration of the chemical space around the this compound scaffold to optimize it for roles in medicinal chemistry, materials science, and as a versatile synthetic intermediate.

**9.2. Synthetic Strategies for Diverse Allylhydroquinone Derivatives

The synthesis of multi-allylated hydroquinones, such as 2,5-diallylhydroquinone, is a key strategy for modifying the core structure. Several synthetic routes have been established, primarily revolving around the Claisen rearrangement or direct allylation.

One common method involves a double Claisen rearrangement of 1,4-bis(allyloxy)benzene. nih.govacs.org This reaction is typically carried out at high temperatures (e.g., 225 °C) in a high-boiling solvent like N,N-diethylaniline, producing 2,5-diallylhydroquinone in high yield (93%). acs.org A modified procedure utilizes diethylaluminum chloride in a hexane-heptane solvent system at room temperature, though this can result in a lower yield (31%). nih.gov

Another approach is the direct allylation of hydroquinone. This can be achieved by reacting hydroquinone with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate and a solvent like acetone. google.comgoogleapis.com This method first produces the O-allylated intermediate, 1,4-bis(allyloxy)benzene, which then undergoes thermal rearrangement to the C-allylated product.

A comparative summary of synthetic routes to 2,5-diallylhydroquinone is presented below.

MethodStarting MaterialsReagents & ConditionsYieldReference
Claisen Rearrangement1,4-Bis(allyloxy)benzeneN,N-diethylaniline, 225 °C, 3 h93% acs.org
Modified Claisen Rearrangement1,4-Bis(allyloxy)benzeneDiethylaluminum chloride, hexane-heptane, room temperature, 30 min31% nih.gov
Direct Allylation/RearrangementHydroquinone, Allyl BromidePotassium carbonate, acetone, reflux; followed by thermal rearrangementNot specified google.comgoogleapis.com

The two hydroxyl groups of allylhydroquinones are prime targets for derivatization to modify the molecule's properties. Etherification and esterification are the most common strategies. nih.govresearchgate.net These reactions can protect the reactive hydroxyls, increase lipophilicity, and introduce new functional handles.

Esterification: The synthesis of acetate (B1210297) esters is a straightforward method for derivatization. For example, 2,5-diallylhydroquinone can be converted to 2,5-diallylhydroquinone diacetate by reacting it with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) and a solvent such as methylene (B1212753) chloride. google.comgoogleapis.com This reaction effectively caps (B75204) the hydroxyl groups, preventing them from participating in redox reactions or hydrogen bonding.

Etherification: The hydroxyl groups can also be converted to ethers. This is often the initial step in the synthesis of C-allylated hydroquinones, where hydroquinone is first O-allylated to form an allyl ether, which is then rearranged. google.comgoogleapis.com Other alkyl or functionalized groups can be introduced via Williamson ether synthesis or other etherification protocols, providing a broad scope for structural diversity. For instance, linking the hydroquinone to other moieties via an ether linkage is a strategy used in designing targeted inhibitors. nih.gov

Derivatization is a crucial step for analysis by gas chromatography, where polar hydroxyl groups are masked to increase volatility and improve chromatographic behavior. researchgate.netchemcoplus.co.jp

The allyl group itself offers a reactive handle for further structural diversification. The carbon-carbon double bond and the allylic C-H bonds are susceptible to a range of chemical transformations. wikipedia.org

Allylic Oxidation: The allylic position is weaker than typical C-H bonds and can be selectively oxidized to introduce a hydroxyl group, forming an allylic alcohol. wikipedia.org Reagents like selenium dioxide are classic choices for this transformation. This introduces a new chiral center and a functional group that can be further modified.

Addition Reactions: The double bond can undergo various addition reactions. Halogenation, hydrohalogenation, and epoxidation can introduce diverse functionalities.

Ring-Closing Metathesis: In multi-allylated structures, ring-closing metathesis (RCM) can be employed to form new cyclic structures. For example, a diallylhydroquinone derivative can undergo iron-catalyzed oxidation followed by RCM to construct fused ring systems, such as dihydronaphthofuran-diones. acs.orgnih.gov

Photoaddition: Quinones can undergo photoaddition reactions, which can involve the allyl side chain to form complex cycloadducts. mdpi.com

These strategies allow for the conversion of the relatively simple allyl group into more complex functional arrays, significantly expanding the library of accessible derivatives.

Comparative Analysis of Synthetic Routes for Analogous Compounds

The synthesis of analogues of this compound, such as other allyl-substituted polyphenols or hydroquinones with different alkyl substituents, often employs similar synthetic principles but may require modified conditions.

For instance, the synthesis of 2-allylresorcinol and 3-allylcatechol can be achieved via Grignard reaction of the corresponding bromo-dimethoxybenzene precursor followed by demethylation. jst.go.jp An alternative route to 2-allylresorcinol involves the monoallylation of resorcinol (B1680541) to form an allyl ether, followed by a Claisen rearrangement, which can yield both 4-allylresorcinol and 2-allylresorcinol. jst.go.jp

The synthesis of non-allylated hydroquinone analogues, such as 2,5-di-tert-amylhydroquinone , involves the direct acid-catalyzed reaction of hydroquinone with the appropriate alcohol (e.g., tert-amyl alcohol). nih.gov Similarly, monosubstituted hydroquinones can be prepared by reacting 1,4-cyclohexanedione (B43130) with an appropriate aldehyde in the presence of lithium chloride. nih.gov

A comparison of these routes highlights the versatility of core synthetic strategies:

Claisen Rearrangement: Highly effective for moving an allyl group from an oxygen atom to the aromatic ring (O- to C-migration). It is a key step in synthesizing many allyl-substituted phenols and hydroquinones. acs.orgjst.go.jp

Grignard Reaction: Useful for installing allyl groups onto aromatic rings that are pre-functionalized with a halogen, followed by deprotection of hydroxyl groups. jst.go.jp

Direct Alkylation/Friedel-Crafts: Effective for adding alkyl groups (like tert-amyl) to the electron-rich hydroquinone ring under acidic conditions. nih.gov

The choice of synthetic route depends on the desired substitution pattern, the stability of the starting materials, and the availability of precursors.

Advanced Spectroscopic and Analytical Characterization of Novel Derivatives

The structural elucidation of novel this compound derivatives relies on a combination of advanced spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable for confirming the structure of these derivatives. researchgate.netrsc.org

¹H NMR: Provides information on the number and connectivity of protons. For a compound like 2,5-diallylhydroquinone, the spectrum shows characteristic signals for the aromatic protons (a singlet), the vinylic protons (a multiplet), and the allylic methylene protons (a multiplet). The hydroxyl protons appear as a broad singlet that is exchangeable with D₂O. nih.gov

¹³C NMR: Reveals the carbon skeleton. The spectrum for 2,5-diallylhydroquinone shows distinct signals for the aromatic carbons (including those bearing the hydroxyl, allyl, and hydrogen substituents) and the carbons of the allyl group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. nih.gov Derivatization is often employed to make the compounds more volatile for analysis by gas chromatography-mass spectrometry (GC-MS). scielo.org.zanih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region indicates the O-H stretching of the hydroxyl groups. C=C stretching of the aromatic ring and the allyl group appear in the 1500-1650 cm⁻¹ region, while C-O stretching is observed around 1200 cm⁻¹. nih.gov

The following table summarizes the reported spectroscopic data for the representative derivative, 2,5-diallylhydroquinone.

TechniqueDerivativeObserved Signals (δ in ppm or m/z)Reference
¹H NMR2,5-Diallylhydroquinone6.63 (s, 2H, Ar-H), 5.96 (m, 2H, -CH=), 5.00-5.10 (m, 4H, =CH₂), 4.60 (bs, 2H, -OH), 3.42 (m, 4H, Ar-CH₂) nih.gov
¹³C NMR2,5-Diallylhydroquinone148.30 (C-OH), 136.05 (-CH=), 125.32 (C-allyl), 115.79 (Ar-H), 114.65 (=CH₂), 30.86 (Ar-CH₂) nih.gov
HRMS (EI)2,5-Di-tert-amylhydroquinoneCalculated for C₁₆H₂₆O₂: 250.1933; Found: 250.1932 nih.gov

Electrochemical Characterization and Research Applications of 2 Allylhydroquinone

Voltammetric Studies of Redox Behavior

Voltammetry is a primary tool for investigating the redox characteristics of 2-allylhydroquinone. researchgate.netutexas.edu These studies involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of the compound. researchgate.netcam.ac.uk

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species. numberanalytics.commtxlabsglobal.com In a typical CV experiment, the potential is swept linearly between two set points and then reversed, while the resulting current is measured. numberanalytics.commtxlabsglobal.comresearchgate.net This process provides critical information about the oxidation and reduction potentials of the analyte, the number of electrons transferred in the redox reaction, and the stability of the resulting products. numberanalytics.comlibretexts.orgjecst.org

By analyzing the resulting cyclic voltammogram, researchers can identify the potentials at which this compound is oxidized and reduced. jecst.orgmdpi.com The separation between the anodic and cathodic peak potentials (ΔEp) offers insights into the reversibility of the electron transfer process. libretexts.org For a reversible, one-electron process, the theoretical ΔEp is approximately 58/n mV (where n is the number of electrons transferred). libretexts.org Deviations from this value can indicate quasi-reversible or irreversible kinetics. libretexts.org Furthermore, the relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled, a key characteristic of many solution-phase redox reactions. libretexts.org

Table 1: Key Parameters Obtained from Cyclic Voltammetry

ParameterDescriptionSignificance for this compound
Anodic Peak Potential (Epa) The potential at which the oxidation peak current is observed.Indicates the potential required to oxidize this compound.
Cathodic Peak Potential (Epc) The potential at which the reduction peak current is observed.Indicates the potential required to reduce the oxidized form of this compound.
Formal Redox Potential (E°') Calculated as the average of Epa and Epc for a reversible system. libretexts.orgProvides the standard potential of the this compound redox couple. libretexts.org
Peak Current (ip) The maximum current measured during the oxidation or reduction scan.Proportional to the concentration of this compound and the square root of the scan rate for a diffusion-controlled process. libretexts.org
Peak Separation (ΔEp) The difference between the anodic and cathodic peak potentials (Epa - Epc). libretexts.orgProvides information about the reversibility and kinetics of the electron transfer reaction. libretexts.org

Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity

Differential pulse voltammetry (DPV) is a voltammetric technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it particularly useful for quantitative analysis. cadence.combiologic.net In DPV, a series of potential pulses of increasing amplitude are superimposed on a linearly increasing potential ramp. cadence.com The current is measured twice during each pulse, just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is then plotted against the base potential. maciassensors.com

This differential measurement effectively minimizes the contribution of the non-faradaic (capacitive) current, which enhances the signal-to-noise ratio and results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte. cadence.commaciassensors.com This makes DPV a valuable tool for determining the concentration of this compound with high accuracy. researchgate.net The peak potential in DPV is related to the formal potential of the redox couple.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial and Charge Transfer Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of electrochemical interfaces and the kinetics of processes occurring at them. gamry.comjlab.org In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the resulting AC current is measured. gamry.comnanoscience.com The impedance, which is the opposition to the flow of alternating current, is then determined as a function of frequency. nanoscience.com

The data is often presented in a Nyquist plot, which shows the imaginary part of the impedance versus the real part. nanoscience.com By fitting this data to an equivalent electrical circuit model, researchers can extract valuable information about the electrochemical system. gamry.comnovocontrol.de For this compound, EIS can be used to study the charge transfer resistance at the electrode-solution interface, the capacitance of the electrical double layer, and diffusion processes. novocontrol.deresearchgate.net These parameters provide a deeper understanding of the kinetics and mechanisms of the redox reactions of this compound at the electrode surface.

Table 2: Parameters from Electrochemical Impedance Spectroscopy

ParameterDescriptionSignificance for this compound
Solution Resistance (Rs) The resistance of the electrolyte solution between the working and reference electrodes. jlab.orgRepresents the bulk property of the electrolyte.
Charge Transfer Resistance (Rct) The resistance to the transfer of electrons across the electrode-electrolyte interface.A measure of the kinetic facility of the this compound redox reaction. A smaller Rct indicates faster kinetics.
Double-Layer Capacitance (Cdl) The capacitance of the electrical double layer formed at the electrode-solution interface. novocontrol.deProvides information about the structure of the interface and adsorption of species.
Warburg Impedance (Zw) An impedance element that represents the diffusion of electroactive species to and from the electrode surface. novocontrol.deIndicates that the reaction rate is at least partially controlled by mass transport.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. This powerful combination allows for the in-situ characterization of reaction intermediates and products generated at the electrode surface. For this compound, techniques like UV-Visible spectroelectrochemistry can be employed to monitor changes in its absorption spectrum as the potential is varied. This allows for the direct observation of the conversion of this compound to its oxidized form (2-allyl-p-benzoquinone) and vice versa, providing definitive identification of the species involved in the redox process and their stability.

Research into Electrocatalytic Applications

Electrocatalysis involves the use of a catalyst to accelerate the rate of an electrochemical reaction at an electrode surface. tudelft.nlmdpi.com Research in this area explores the potential of this compound and its derivatives to act as electrocatalysts or as modifiers of electrode surfaces to enhance the kinetics of specific reactions. For instance, the redox couple of hydroquinone (B1673460)/quinone is known to mediate various electrochemical processes. Investigations may focus on whether this compound can facilitate reactions such as the oxygen reduction reaction (ORR) or the oxidation of other organic molecules. tudelft.nlmdpi.comnih.gov The presence of the allyl group may influence the compound's adsorption onto the electrode surface and its interaction with other reactants, potentially leading to unique catalytic properties. ethz.ch

Fundamental Studies of Electron Transfer Kinetics and Mechanisms

The study of electron transfer kinetics and mechanisms is a fundamental aspect of electrochemistry that seeks to understand the rates and pathways of redox reactions. wikipedia.org For this compound, this involves investigating the factors that govern the speed at which it exchanges electrons with the electrode. Techniques like cyclic voltammetry at varying scan rates can provide insights into the heterogeneous electron transfer rate constant (k⁰). libretexts.orgresearchgate.net The mechanism of the redox process, including whether it involves coupled proton transfer, is also a key area of investigation. mit.edursc.org Understanding these fundamental aspects is crucial for the rational design of electrochemical systems that utilize this compound, such as sensors or catalytic platforms. taylorfrancis.com

Future Research Directions and Interdisciplinary Prospects for 2 Allylhydroquinone

Integration of Advanced Computational and Artificial Intelligence Methodologies

Predictive Modeling: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, yields, and optimal synthesis pathways for 2-AHQ and its derivatives. nih.govresearchgate.neteurekalert.org These models can analyze vast chemical spaces to identify novel derivatives with enhanced properties, such as improved antioxidant activity or polymerizability. rsc.org The development of AI models based on deep learning architecture is a promising strategy to predict synergistic and antagonistic antioxidant interactions in mixtures, moving beyond traditional empirical approaches. clemson.edu

Mechanism Elucidation: Quantum mechanics (QM) and hybrid QM/Molecular Mechanics (MM) methods can provide deep insights into the electronic structure and reactivity of 2-AHQ. These simulations are crucial for understanding reaction mechanisms at an atomic level, such as its antioxidant action via hydrogen atom transfer or single-electron transfer. nih.gov

AI in Drug and Materials Discovery: AI is increasingly used to automate the entire discovery pipeline, from virtual screening and molecular docking to synthesis planning. patsnap.comnews-medical.net For 2-AHQ, this could mean rapidly identifying potential therapeutic applications or designing new materials with tailored properties. AI can screen thousands of candidate molecules, speeding up the discovery of novel antioxidants and other bioactive compounds. researchgate.netissuu.com The combination of AI with established chemical knowledge can lead to more streamlined and efficient synthesis of valuable chemicals. eurekalert.org

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Advances in catalysis are critical for developing greener, more efficient, and selective methods for synthesizing and modifying 2-AHQ. Future research should focus on moving beyond traditional methods to embrace cutting-edge catalytic technologies.

Nanocatalysis: Nanostructured catalysts offer high surface area and unique electronic properties, leading to enhanced activity and selectivity in organic transformations. acs.orgjetir.org The use of metal nanoparticles (e.g., Au, Ag, Pt, Cu) can improve the efficiency, selectivity, and yield of catalytic processes for synthesizing 2-AHQ precursors or derivatives. Designing nanocatalysts with controlled size, shape, and support interactions can lead to highly active and reusable systems, aligning with the principles of green chemistry. acs.orgjetir.orgmdpi.com

C-H Functionalization: Direct C-H activation and functionalization are powerful strategies for modifying aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govresearchgate.neturi.edu Developing catalytic systems (e.g., based on palladium or rhodium) that can selectively functionalize the C-H bonds of the hydroquinone (B1673460) ring would open new avenues for creating complex 2-AHQ derivatives. acs.org

Green Catalysis: The development of catalysts that operate under mild conditions, use environmentally benign solvents like water, and can be easily recovered and reused is a key goal. This includes bimetallic nanoparticles and catalysts supported on materials like metal-organic frameworks (MOFs) or carbon, which can enhance catalytic activity and stability. mdpi.com

Catalyst TypePotential Application for 2-AHQAdvantages
Nanoparticles (e.g., Au, Pd, Cu) Selective synthesis via Claisen rearrangement or C-H functionalization.High activity, high selectivity, reusability, high surface-to-volume ratio.
Metal-Organic Frameworks (MOFs) Support for active metal catalysts, enabling size-selective reactions.High porosity, tunable structure, enhanced catalyst stability. mdpi.com
Bimetallic Catalysts Fine-tuning of catalytic activity and selectivity for specific transformations.Synergistic effects between metals, improved resistance to poisoning. mdpi.com
Photocatalysts Light-driven synthesis or degradation reactions under mild conditions.Use of renewable energy, high selectivity.

Development of Advanced Analytical Techniques for Trace Analysis and Mechanistic Probes

To fully understand the behavior and impact of 2-AHQ in complex biological and environmental systems, the development of more sensitive and specific analytical methods is essential.

Mass Spectrometry (MS) Techniques: The coupling of electrochemistry with high-sensitivity mass spectrometry (EC-MS) allows for the real-time detection of fleeting reaction intermediates. stanford.edu Techniques like Electrospray Ionization (ESI-MS) are invaluable for identifying charged intermediates in catalytic cycles and reaction pathways, providing direct evidence for proposed mechanisms. rsc.orgnih.govru.nl Delayed reactant labeling ESI-MS is an emerging method to investigate the kinetics of reaction intermediates directly in solution. acs.org

Electroanalytical Methods: Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are rapid, sensitive, and cost-effective tools for quantifying antioxidants like 2-AHQ. bohrium.comresearchgate.netnih.gov These methods can determine antioxidant capacity by measuring the oxidation potential of the compound. researchgate.net The development of chemically modified electrodes can further enhance the selectivity and sensitivity for detecting 2-AHQ in complex matrices like biological fluids or environmental samples. nih.govfiveable.me

Chromatographic Methods: While HPLC with UV-Vis detection is standard, its coupling with mass spectrometry (LC-MS) provides superior specificity and sensitivity for identifying and quantifying 2-AHQ and its metabolites in complex mixtures. nih.govmdpi.com Advanced LC-MS methods are crucial for metabolomics studies to profile phenolic compounds. mdpi.com Flow injection analysis coupled with membrane introduction mass spectrometry (FIA-MIMS) represents a rapid and sensitive method for the trace-level analysis of phenolic compounds in water. nih.gov

Deep Mechanistic Elucidation via Multi-Omics Approaches in Biological and Environmental Systems

Understanding the detailed molecular interactions of 2-AHQ within living organisms and ecosystems requires a holistic, systems-biology approach. Multi-omics technologies offer a powerful lens to observe these complex interactions.

Metabolomics: This technique provides a comprehensive analysis of the metabolites present in a biological system. oup.com For 2-AHQ, metabolomics can identify the biotransformation products after it is processed by gut microbiota or metabolized in the body, which is crucial for understanding its bioavailability and biological effects. nih.gov Widely targeted metabolomics based on UPLC-MS/MS is a powerful tool for characterizing the full spectrum of phenolic compounds and their derivatives in a sample. mdpi.com

Proteomics: Proteomics studies the entire set of proteins in a cell or organism. eawag.ch Exposure to 2-AHQ could alter protein expression or function, and proteomics can identify these changes. acs.org This is particularly relevant in environmental toxicology, where proteomics can reveal biomarkers of exposure and mechanisms of toxicity for phenolic compounds. nih.govnih.govijvar.org

Transcriptomics: This approach analyzes the complete set of RNA transcripts, revealing which genes are active under specific conditions. Transcriptomics can show how 2-AHQ exposure influences gene expression, for instance, by upregulating genes involved in antioxidant defense pathways.

Integrating these -omics datasets can provide a comprehensive picture of the molecular pathways affected by 2-AHQ, from the initial interaction with cellular components to the resulting phenotypic changes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Allylhydroquinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves allylation of hydroquinone using allyl halides or via Friedel-Crafts alkylation. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature (20–80°C), and catalyst choice (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring reaction progression via TLC or HPLC, with purification through column chromatography or recrystallization. Contaminants like unreacted hydroquinone or over-alkylated derivatives should be characterized using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate the identity and purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques (¹H NMR for allyl proton signals at δ 5.0–5.8 ppm; IR for hydroxyl stretching ~3200 cm⁻¹) with chromatographic methods (HPLC with UV detection at λ = 280 nm). Purity ≥95% is achievable via repeated recrystallization in ethanol/water mixtures. Cross-validate with melting point analysis (literature comparison) and elemental analysis for C, H, O content .

Q. What are the stability considerations for this compound under ambient storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC for oxidation products (e.g., quinone derivatives) and quantify using peak area normalization. Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent autoxidation .

Advanced Research Questions

Q. How do electronic effects of the allyl group influence the redox behavior of this compound in electrochemical studies?

  • Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. Compare oxidation potentials (E₁/₂) of this compound to unsubstituted hydroquinone. The allyl group’s electron-donating resonance effect stabilizes the oxidized quinone form, shifting E₁/₂ cathodically by ~50–100 mV. Validate with DFT calculations to correlate experimental and theoretical HOMO-LUMO gaps .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound derivatives?

  • Methodological Answer : Reconcile discrepancies by (i) re-examining solvent effects in DFT simulations (e.g., PCM models for polar solvents), (ii) verifying proton coupling constants in NMR via 2D-COSY, and (iii) using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Case studies show that improper conformational sampling in computational models often leads to mismatched IR or UV-Vis spectra .

Q. How can researchers design controlled experiments to assess the antioxidant mechanism of this compound in biological systems?

  • Methodological Answer : Employ a dual approach:

  • In vitro: Use DPPH/ABTS assays to quantify radical scavenging activity, comparing IC₅₀ values to ascorbic acid.
  • Cellular models: Treat ROS-stressed cell lines (e.g., HepG2) with this compound and measure intracellular ROS via fluorescence probes (e.g., DCFH-DA). Include controls with N-acetylcysteine and validate via Western blot for antioxidant enzymes (SOD, CAT). Ensure dose-response curves align with cytotoxicity assays (MTT) to exclude false-positive effects .

Methodological Best Practices

Q. What statistical tools are recommended for analyzing dose-dependent effects in this compound toxicity studies?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data (transcriptomics/proteomics), apply false discovery rate (FDR) correction to p-values and cluster analysis (PCA/hierarchical clustering) to identify significant pathways .

Q. How should researchers structure a literature review to identify gaps in this compound applications?

  • Answer : Systematically search SciFinder and Web of Science using keywords: "this compound synthesis," "redox properties," "biological activity." Filter results by publication date (last 10 years) and document type (peer-reviewed articles). Tabulate findings to highlight understudied areas (e.g., catalytic applications, enantioselective derivatives) .

Data Presentation Guidelines

Q. What are the journal-specific requirements for reporting spectroscopic data of this compound?

  • Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Include NMR shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) in tables.
  • Provide HPLC chromatograms (retention time, purity%) in supplementary materials.
  • For crystal structures, deposit CIF files in public databases (e.g., CCDC) and cite accession numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.